molecular formula C9H7BrF2N2 B8171946 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-b]pyridine

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8171946
M. Wt: 261.07 g/mol
InChI Key: FTFKITUFUAGEFW-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom and a difluoroethyl group attached to a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the pyrrolo[2,3-b]pyridine core.

    Difluoroethylation: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent, such as 2,2-difluoroethyl iodide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrrolo[2,3-b]pyridine core.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts can be used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The bromine atom can also participate in halogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(1,1-difluoroethyl)pyridine
  • 2-Bromo-4-(1,1-difluoroethyl)pyridine
  • 2-Bromo-5-(difluoromethyl)pyridine

Uniqueness

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its pyrrolo[2,3-b]pyridine core, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2N2/c10-7-1-3-13-9-6(7)2-4-14(9)5-8(11)12/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFKITUFUAGEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C=CN2CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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